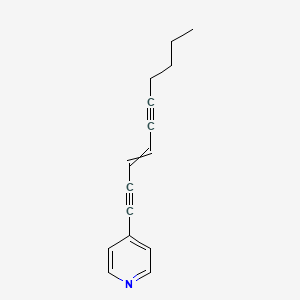

4-(Dec-3-ene-1,5-diyn-1-yl)pyridine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

823227-88-9 |

|---|---|

Fórmula molecular |

C15H15N |

Peso molecular |

209.29 g/mol |

Nombre IUPAC |

4-dec-3-en-1,5-diynylpyridine |

InChI |

InChI=1S/C15H15N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16-14-12-15/h7-8,11-14H,2-4H2,1H3 |

Clave InChI |

TUULAXWFDAPMTH-UHFFFAOYSA-N |

SMILES canónico |

CCCCC#CC=CC#CC1=CC=NC=C1 |

Origen del producto |

United States |

Contextualization Within Modern Organic and Inorganic Chemistry

The structural framework of 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine positions it at the intersection of several key areas of modern chemistry. The enediyne core, a system characterized by a double bond situated between two triple bonds, is a well-established reactive motif. This functionality is famously associated with the Bergman cyclization, a thermal or photochemical rearrangement that produces a highly reactive p-benzyne biradical. nih.govtaylorfrancis.com This transformation is the basis for the potent activity of naturally occurring enediyne antibiotics. nih.gov

The pyridine (B92270) moiety, a nitrogen-containing heterocycle, is a ubiquitous building block in pharmaceuticals, agrochemicals, and functional materials. researchgate.netorganic-chemistry.orgyoutube.com Its basic nitrogen atom imparts specific electronic properties, allows for coordination to metal centers, and provides a handle for further functionalization. organic-chemistry.orgbaranlab.org The direct linkage of this heterocyclic system to a reactive enediyne framework suggests applications in materials science and medicinal chemistry, where the pyridine group could modulate the reactivity of the enediyne or act as a directing group.

Significance of Enediyne and Pyridine Hybrid Architectures in Contemporary Chemical Science

The hybridization of enediyne and pyridine (B92270) motifs into a single molecular architecture represents a strategic approach to creating molecules with tunable properties and reactivity. The electron-withdrawing or -donating nature of substituents on the pyridine ring can be expected to influence the electronic properties of the enediyne system. This, in turn, could alter the conditions required for, and the outcome of, cycloaromatization reactions. nih.gov

The photochemical generation of reactive enediynes from stable precursors is an area of active research, as it allows for spatial and temporal control over the production of highly reactive intermediates. nih.govresearchgate.net A molecule like 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine could be a candidate for such studies, where light is used to trigger the Bergman cyclization. The efficiency of this process can be sensitive to the electronic environment, suggesting that the pyridine substituent could play a crucial role. nih.gov

Furthermore, the pyridine nitrogen provides a coordination site for metal ions. The formation of metal complexes with enediyne-containing ligands is a field with potential applications in catalysis and materials science. The metal center can influence the geometry and reactivity of the enediyne, potentially lowering the activation barrier for cycloaromatization or opening up new reaction pathways.

Scope and Academic Research Focus of 4 Dec 3 Ene 1,5 Diyn 1 Yl Pyridine

Strategies for the Pyridine Core Elaboration

The pyridine substructure is a ubiquitous heterocycle in a vast array of natural products, pharmaceuticals, and functional materials. acs.org Consequently, a rich collection of synthetic methods for its construction has been developed over more than a century. numberanalytics.com These methods generally involve the formation of the six-membered ring through condensation or cycloaddition reactions. baranlab.org

Condensation reactions represent the classical and most straightforward approach to pyridine ring synthesis. These methods typically involve the formation of carbon-nitrogen and carbon-carbon bonds in a single or stepwise sequence, culminating in a cyclization and subsequent aromatization event.

One of the most renowned methods is the Hantzsch Pyridine Synthesis . In its archetypal form, this reaction involves a one-pot cyclocondensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate. The mechanism proceeds through the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-ketoester equivalent. These intermediates then undergo a Michael addition, followed by cyclization and dehydration/oxidation to furnish the dihydropyridine (B1217469), which is then aromatized to the final pyridine product. nih.gov

The Chichibabin Synthesis is another foundational method that utilizes the condensation of aldehydes and ammonia to form pyridine derivatives. numberanalytics.com A more general and versatile strategy involves the condensation of 1,5-dicarbonyl compounds, or their synthetic equivalents, with ammonia to form the pyridine ring. baranlab.org To circumvent the often harsh conditions required for the final oxidation step to achieve aromatization, hydroxylamine (B1172632) can be used in place of ammonia, leading to spontaneous aromatization after cyclization. baranlab.org

A modern variation involves the direct conversion of N-vinyl or N-aryl amides into pyridines. This is achieved by activating the amide with an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine, which then reacts with a π-nucleophile such as an alkyne, followed by annulation to form the pyridine ring. acs.orgorganic-chemistry.org This method offers a convergent and single-step procedure with excellent functional group tolerance. organic-chemistry.org

| Method | Key Reactants | General Characteristics | Reference |

|---|---|---|---|

| Hantzsch Synthesis | β-Ketoester (2 eq.), Aldehyde, Ammonia | Classical method, forms a dihydropyridine intermediate that requires oxidation. Leads to symmetrically substituted pyridines. | nih.gov |

| 1,5-Dicarbonyl Condensation | 1,5-Dicarbonyl compound, Ammonia or Hydroxylamine | Direct formation of the ring. Use of hydroxylamine avoids a separate oxidation step. | baranlab.org |

| Amide Activation/Annulation | N-vinyl/aryl amide, Alkyne, Tf₂O, 2-Chloropyridine | Modern, one-step, convergent method. Mild conditions and broad substrate scope. | acs.orgorganic-chemistry.org |

Cycloaddition reactions provide a powerful and often highly regioselective route to complex pyridine structures by forming the ring in a concerted or stepwise [4+2] fashion. acs.orgbaranlab.org

The most direct cycloaddition approach, a Diels-Alder reaction between a 1-azadiene and an alkyne, is often electronically and conformationally disfavored. baranlab.org Therefore, the most successful and widely used cycloaddition strategies involve inverse-electron-demand Aza-Diels-Alder reactions. In this approach, an electron-deficient azadiene (e.g., substituted 1,2,4-triazines or 1,2,4,5-tetrazines) reacts with an electron-rich dienophile (e.g., an enamine or ynamine). The resulting bicyclic intermediate then undergoes a retro-Diels-Alder reaction, extruding a stable molecule like dinitrogen (from tetrazines) or a nitrile (from triazines), to yield the aromatic pyridine ring. baranlab.org

Another powerful cycloaddition-based strategy involves the ruthenium-catalyzed cycloisomerization of 3-azadienynes to afford substituted pyridines. organic-chemistry.org This methodology highlights the utility of transition metal catalysis in constructing the pyridine core from acyclic precursors.

While less common than condensation or cycloaddition reactions, the transformation of existing heterocyclic systems through ring expansion or contraction can also serve as a route to pyridine derivatives. These methods are often limited in scope and may result in lower yields compared to more conventional approaches. baranlab.org An example of such a strategy could involve the expansion of a five-membered ring, such as a substituted pyrrole, or the contraction of a seven-membered ring. However, due to their limited applicability and often challenging reaction conditions, these are not the preferred methods for the synthesis of simple substituted pyridines.

Construction of the Dec-3-ene-1,5-diyn-1-yl Moiety

The dec-3-ene-1,5-diyn-1-yl side chain is a conjugated enediyne system. This structural motif is found in a class of potent antitumor antibiotics, such as the calicheamicins and esperamicins, and its synthesis has been an area of intense research. thieme-connect.comacs.org The construction of this chain requires precise control over the formation of both the carbon-carbon double and triple bonds.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of the C(sp²)-C(sp) and C(sp)-C(sp) bonds that constitute the enediyne backbone.

The Sonogashira coupling is a robust and versatile reaction that couples a terminal alkyne with a vinyl or aryl halide, catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of an amine base. organic-chemistry.orgnih.gov For the synthesis of the target molecule, a Sonogashira reaction would be an ideal choice for the final step, coupling a pre-formed enediyne fragment bearing a terminal alkyne with a 4-halopyridine (e.g., 4-iodopyridine (B57791) or 4-bromopyridine). The reaction is known for its mild conditions and high tolerance of functional groups. organic-chemistry.orgacs.orgnih.gov

The Cadiot-Chodkiewicz coupling is a classic method specifically designed for the synthesis of unsymmetrical 1,3-diynes. rsc.orgrsc.org It involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. wikipedia.orgalfa-chemistry.com This reaction is central to constructing the diyne portion of the side chain. For instance, a substituted vinylacetylene could be coupled with a 1-bromoalkyne to generate the desired enediyne skeleton. Unlike the related Glaser coupling, the Cadiot-Chodkiewicz reaction is a cross-coupling process that selectively yields the unsymmetrical diyne product. wikipedia.org

| Feature | Sonogashira Coupling | Cadiot-Chodkiewicz Coupling |

|---|---|---|

| Bond Formed | C(sp²)-C(sp) or C(sp³)-C(sp) | C(sp)-C(sp) |

| Reactants | Terminal alkyne + Vinyl/Aryl halide | Terminal alkyne + 1-Haloalkyne |

| Catalyst System | Palladium complex and Copper(I) salt | Copper(I) salt |

| Key Application | Attaching alkyne groups to aromatic/vinylic systems; Enyne synthesis. organic-chemistry.orgorganic-chemistry.org | Synthesis of unsymmetrical 1,3-diynes. rsc.orgwikipedia.org |

The geometry of the double bond ('ene') within the enediyne chain is crucial and must be controlled during synthesis. Several methodologies have been developed for the stereoselective synthesis of enynes. rsc.orgrsc.org

A powerful strategy involves the palladium- or nickel-catalyzed cross-coupling of vinyl organometallic reagents with alkynyl partners. A key advantage of these reactions is that they often proceed with complete retention of the stereochemistry of the double bond. acs.org For example, the coupling of a pure (Z)-divinyl telluride with a terminal alkyne in the presence of a palladium(II)/copper(I) catalyst system yields the corresponding (Z)-enyne with high stereoisomeric purity. thieme-connect.com Similarly, starting with pure (E,E)- or (Z,Z)-divinylic chalcogenides allows for the stereospecific synthesis of (E)- or (Z)-enynes, respectively. acs.org The use of (E)- or (Z)-alkenylboranes in Suzuki-Miyaura type couplings with propargyl electrophiles also proceeds in a stereospecific manner to afford 1,4-enynes. rsc.org

Another approach involves the stereoselective reduction of a diyne precursor. However, cross-coupling methods are generally more convergent and offer more direct control over the double bond geometry from readily available vinyl precursors. thieme-connect.com

| Method | Key Precursors | Stereochemical Outcome | Reference |

|---|---|---|---|

| Pd/Cu-Catalyzed Coupling | (Z)-bis-Vinylic telluride + Terminal alkyne | (Z)-Enyne; complete retention of configuration. | thieme-connect.com |

| Ni/Cu-Catalyzed Coupling | (E,E)- or (Z,Z)-Divinylic chalcogenide + Terminal alkyne | (E)- or (Z)-Enyne; stereospecific reaction. | acs.org |

| Fe-Catalyzed Suzuki-Miyaura Coupling | (E)- or (Z)-Lithium alkenylborate + Propargyl electrophile | (E)- or (Z)-1,4-Enyne; stereospecific. | rsc.org |

| Pd-Catalyzed Reaction in Water | vic-Diiodo-(E)-alkene + Acrylate/Acrylonitrile | (E)- or (Z)-Enynoate depending on the electron-withdrawing group. | thieme-connect.com |

Table of Compounds Mentioned

| Compound Name | Role/Type |

|---|---|

| 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine | Target Molecule |

| Pyridine | Heterocyclic Aromatic Compound |

| Trifluoromethanesulfonic anhydride (Tf₂O) | Amide Activating Agent |

| 2-Chloropyridine | Reagent in Pyridine Synthesis |

| Ammonia | Nitrogen Source in Condensations |

| Hydroxylamine | Reagent in Pyridine Synthesis |

| 1,2,4-Triazine | Azadiene in Cycloadditions |

| 1,2,4,5-Tetrazine | Azadiene in Cycloadditions |

| 4-Iodopyridine | Aryl Halide for Coupling |

| 4-Bromopyridine | Aryl Halide for Coupling |

| Calicheamicins | Natural Product (Enediyne) |

| Esperamicins | Natural Product (Enediyne) |

Hexadehydro-Diels-Alder (HDDA) Reaction for Aryne Precursors

The Hexadehydro-Diels-Alder (HDDA) reaction is a powerful, non-classical method for the de novo synthesis of benzenoid rings. wisc.edu It is a thermal or metal-catalyzed cycloisomerization of a triyne, which combines a 1,3-diyne system with an alkyne (a "diynophile") in a [4+2] cycloaddition. wikipedia.orgnih.gov This process generates a highly reactive o-benzyne intermediate, which can then be trapped in situ by a variety of reagents to yield complex, substituted aromatic products. wisc.eduwikipedia.org

While not directly forming the target molecule, the HDDA reaction is instrumental in creating functionalized aryne precursors that can be elaborated into pyridyl-enediyne systems. For instance, an aryne generated via HDDA could be trapped to install functional groups necessary for subsequent coupling with the enediyne or pyridine moiety. The reaction's scope is broad, with various tethers and trapping moieties being compatible with the process. wisc.edu

Table 1: Examples of HDDA Cycloaromatization Reactions

| Precursor (Triyne) | Conditions | Trapping Mechanism | Product Type |

| 1,3,8-Nonatriyne | Flash Vacuum Pyrolysis | Intramolecular H-atom transfer | Indane and Indene nih.gov |

| TMS-ether protected tetrayne | 110 °C | Intramolecular retro-Brook rearrangement | Silylated Benzenoid nih.gov |

| Tetrayne with tethered alkane | Ag(I) catalyst | Intramolecular C(sp³)–H activation | Polycyclic Aromatic nih.gov |

| Diynoic Acid Anhydrides | < Room Temperature | Intermolecular trapping | Functionalized Aromatic Anhydride umn.edu |

Integration of Pyridine and Enediyne Subunits

The critical step in synthesizing the target molecule is the formation of the carbon-carbon bond between the pyridine ring and the enediyne chain. This can be achieved through various modern organic reactions, including catalytic cross-coupling and elegant tandem or cascade sequences.

Cross-Coupling Strategies for Pyridine-Alkyne Linkages

Palladium- and copper-catalyzed cross-coupling reactions are cornerstone methodologies for forming C(sp)-C(sp²) bonds, making them ideal for linking a terminal alkyne (like a dec-3-ene-1,5-diyne fragment) to a functionalized pyridine ring. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst, is a preeminent example.

In a hypothetical synthesis of 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine , a 4-halopyridine (e.g., 4-iodopyridine) would be coupled with a suitable terminal alkyne fragment under standard Sonogashira conditions. Other cross-coupling reactions, such as the Negishi coupling (using an organozinc reagent) or Suzuki coupling (using an organoboron reagent), can also be employed to achieve this transformation. nih.govorganic-chemistry.org Recent advances have also enabled the coupling of alkylpyridinium salts with alkynes, expanding the range of available substrates. nih.gov These methods benefit from generally mild conditions and a high tolerance for various functional groups. nih.gov

Table 2: Representative Cross-Coupling Reactions for Pyridine-Alkyne Synthesis

| Pyridine Substrate | Alkyne Partner | Catalyst System | Base/Additive | Resulting Structure Type |

| 4-Iodopyridine | Terminal Alkyne | Pd(PPh₃)₄, CuI | Amine Base (e.g., Et₃N) | 4-Alkynylpyridine |

| Pyridyl Phosphonium Salt | Cyanopyridine | B₂pin₂ (as electron transfer reagent) | - | 2,4'-Bipyridine nih.gov |

| Alkyl Pyridinium (B92312) Salt | Organoborane (from alkyne) | Ni(acac)₂ / Ni(cod)₂ | KF | Alkyl-Vinyl Pyridine nih.gov |

| 4-Aryl-5-pyrimidinecarboxylate | Guanidine | - | - | Pyrimidine Carboxylate researchgate.net |

Tandem and Cascade Reactions in Hybrid Molecule Construction

Tandem and cascade reactions offer an elegant and efficient approach to building molecular complexity by combining multiple bond-forming events in a single operation without isolating intermediates. youtube.com This strategy is particularly powerful for constructing heterocyclic systems like pyridines.

Several tandem methodologies have been developed for synthesizing substituted pyridines from enyne-containing substrates. nih.gov For example, polysubstituted pyridines can be constructed in a one-pot process through the tandem sequential reactions of nitriles, Reformatsky reagents, and 1,3-enynes. nih.gov This process involves a cascade of isomerization, cyclization, and aromatization steps. Another powerful method is the Lewis acid-mediated aza-annulation of 2-en-4-ynyl azides, which can generate 3,6-disubstituted pyridines in good yields. nih.gov Such strategies could potentially be adapted to construct the pyridine ring of the target molecule directly onto a pre-formed enediyne backbone, or to assemble the entire pyridyl-enediyne system in a convergent fashion.

Table 3: Tandem/Cascade Reactions for Pyridine Synthesis from Enyne Systems

| Key Reactants | Catalyst/Mediator | Reaction Type | Product |

| 2-en-4-ynyl azides, TFA | Ag(I) salt | Intramolecular Aza-annulation | 3,6-Disubstituted Pyridines nih.gov |

| Nitriles, Reformatsky reagents, 1,3-enynes | - | Tandem Addition-Cyclization-Aromatization | Polysubstituted Pyridines nih.gov |

| 1,3-enynes, Anilines, Togni reagent II | Cu(OAc)₂·H₂O, Ca(OH)₂ | Three-component Cascade | Fully Substituted Pyrroles nih.gov |

| Two different alkynes, Nitrile | Cp₂ZrEt₂, NiCl₂(PPh₃)₂ | Zirconium-mediated Cyclization/Coupling | Selectively Substituted Pyridines acs.org |

Mechanistic Investigations of Enediyne Cyclizations

The enediyne portion of the molecule is the locus of its most notable reactivity, primarily through cycloaromatization reactions that generate highly reactive intermediates.

The cornerstone of enediyne reactivity is the Bergman cyclization, a thermal or photochemical rearrangement that transforms the enediyne into a highly reactive 1,4-dehydrobenzene diradical (also known as a p-benzyne diradical). wikipedia.orgorganic-chemistry.org This reaction is a type of cycloaromatization, converting an acyclic or cyclic enediyne system into a benzenoid structure. youtube.com The process is initiated by heat or light, which provides the necessary activation energy to overcome the reaction barrier. organic-chemistry.org For the parent compound, (Z)-hexa-1,5-diyn-3-ene, this cyclization occurs at high temperatures (around 200 °C). smu.edu

However, incorporating the enediyne moiety into a ten-membered ring, similar to the framework of 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine, significantly lowers the activation barrier. wikipedia.org This increased reactivity is attributed to the ring strain in the reactant, which is released during the formation of the planar aromatic ring in the product. nih.gov This allows the cyclization to proceed at much lower temperatures, even near physiological conditions (37 °C) in some natural product systems like calicheamicin. wikipedia.orgorganic-chemistry.org

The mechanism proceeds through a concerted, symmetry-allowed rearrangement to form the transient p-benzyne diradical. nku.edu This intermediate is a short-lived and highly reactive species that can subsequently react with hydrogen-atom donors. wikipedia.orgorganic-chemistry.org For instance, in the presence of a donor like 1,4-cyclohexadiene, the diradical abstracts hydrogen atoms to yield a stable benzene (B151609) derivative, while the donor itself is aromatized to benzene. youtube.com

Computational studies, particularly using density functional theory (DFT), have been instrumental in modeling the Bergman cyclization pathway. nih.gov These studies help to elucidate the structure of the transition state and calculate the activation energies, confirming that factors like the intramolecular distance between the reacting alkyne carbons are critical in determining the reaction rate. smu.edunih.gov

While the classical fate of the p-benzyne diradical is hydrogen atom abstraction, a significant and previously unexpected reaction pathway is nucleophilic addition. escholarship.orgnih.govresearchgate.net This discovery revealed that these diradical intermediates can be trapped by a variety of nucleophiles. nih.gov

The mechanism for this process involves the rate-limiting Bergman cyclization to form the 1,4-dehydrobenzene diradical. researchgate.net This step is first-order in the enediyne and, crucially, zero-order in the nucleophile, indicating that the nucleophile is not involved in the rate-determining step. nih.govresearchgate.net Once formed, the highly reactive diradical rapidly adds a nucleophile, such as a halide ion (I⁻, Br⁻, Cl⁻), cyanide, or thiocyanate, to form an aryl anion intermediate. wikipedia.orgnih.gov This powerful basic anion is then protonated, even by weak acids like DMSO, to yield the final functionalized aromatic product. wikipedia.orgnih.gov

A particularly noteworthy application of this reactivity is the addition of enolates derived from active methylene (B1212753) compounds. escholarship.orgnih.govbohrium.com This method provides a novel route for the alkylation of aromatics via nucleophilic attack. The reaction between an enediyne-derived diradical and various enolates produces new carbon-carbon bonded aromatic products. escholarship.orgnih.govresearchgate.net A key feature of this reaction is its high selectivity, yielding exclusively C-arylated products with no observation of O-arylation. escholarship.orgnih.govbohrium.comresearchgate.net

Below is a table summarizing the yields of C-alkylated products from the reaction of a model enediyne, cyclodec-1,5-diyn-3-ene, with various active methylene compounds, demonstrating the scope of this nucleophilic addition.

| Active Methylene Compound | Enolate Nucleophile | Product Yield (%) |

|---|---|---|

| Malononitrile | -CH(CN)2 | 29% |

| Ethyl Cyanoacetate | -CH(CN)(CO2Et) | 23% |

| Diethyl Malonate | -CH(CO2Et)2 | 19% |

| Acetylacetone | -CH(COMe)2 | 29% |

| Ethyl Acetoacetate | -CH(COMe)(CO2Et) | Trace |

Data sourced from studies on cyclodec-1,5-diyn-3-ene, a model for the enediyne core. escholarship.org

The presence of the pyridine ring introduces electronic asymmetry to the enediyne system, which can influence both the rate of cyclization and the regioselectivity of subsequent reactions. Heteroarenes, including pyridine, can be used to activate the Bergman cyclization. nku.edu The electron-withdrawing nature of the pyridine ring can modulate the electronic properties of the enediyne, affecting the stability of the transition state. stackexchange.comnih.gov

For unsymmetrical aza-substituted enediynes, the resulting p-benzyne intermediates possess two radical centers that are no longer electronically equivalent. nih.gov While computational models suggest that the electrophilic character at the two radical centers remains similar, experimental results indicate a small but distinct regioselectivity (ranging from 5–25%) in the addition of nucleophiles. nih.gov This selectivity suggests that the attacking nucleophile shows a preference for one of the two radical centers.

This observed regioselectivity may be attributed to several factors. One proposed explanation is the differential concentration of solvated halide ions in the vicinity of the two radical centers, which arises from the asymmetric surface electrostatic potential created by the heteroaromatic ring. nih.gov Furthermore, the electronic properties of the pyridine ring, which can be tuned by substituents, have a demonstrated effect on the reactivity of related systems. Studies on iron-pyridinophane complexes show a direct correlation between the electronic nature (electron-donating vs. electron-withdrawing) of pyridine substituents and the catalytic activity of the complex. nih.govrsc.org This principle suggests that the inherent electronic character of the pyridine in 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine plays a crucial role in its reactivity.

The following table illustrates how different substituents on a pyridine ring can alter the electronic properties and reactivity in a model catalytic system, providing an analogy for the potential influence on enediyne cyclization.

| Pyridine Substituent (4-Position) | Hammett Parameter (σp) | Relative Catalytic Yield (%) | Nature of Substituent |

|---|---|---|---|

| -N(CH3)2 | -0.83 | 36% | Electron-Donating (EDG) |

| -OCH3 | -0.27 | 41% | Electron-Donating (EDG) |

| -CH3 | -0.17 | 32% | Electron-Donating (EDG) |

| -H | 0.00 | 54% | Neutral |

| -Cl | 0.23 | 58% | Electron-Withdrawing (EWG) |

Data adapted from a study on the catalytic activity of iron(III) pyridinophane complexes, showing the correlation between pyridine electronics and reactivity. nih.gov

Pyridine-Centered Reaction Pathways

Independent of the enediyne core, the pyridine ring itself is a functional group with well-defined reaction pathways, including reactions at the basic nitrogen atom and on the aromatic ring.

The reactivity of the pyridine moiety is dictated by the electronegative nitrogen atom, which significantly influences the electron distribution in the ring. matanginicollege.ac.in

Electrophilic Reactions: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is readily available to attack electrophiles. matanginicollege.ac.in Pyridine thus acts as a base or a nucleophile, reacting easily with Brønsted acids to form pyridinium salts and with Lewis acids. matanginicollege.ac.ingcwgandhinagar.com Alkyl halides and acyl halides also react at the nitrogen to form quaternary 1-alkyl- or 1-acylpyridinium salts. gcwgandhinagar.com

This propensity for reaction at the nitrogen deactivates the pyridine ring towards electrophilic aromatic substitution (EAS). stackexchange.comgcwgandhinagar.com The nitrogen atom inductively withdraws electron density from the ring carbons, making the ring electron-deficient and less nucleophilic than benzene. stackexchange.compearson.com In the acidic conditions often used for EAS, the nitrogen becomes protonated, creating a pyridinium cation that is even more strongly deactivated. stackexchange.comyoutube.com When EAS does occur, it requires harsh conditions and proceeds with high regioselectivity, favoring attack at the 3- and 5-positions. gcwgandhinagar.comquimicaorganica.org This preference is because attack at the 2-, 4-, or 6-positions would produce an unstable resonance intermediate where the positive charge resides on the electronegative nitrogen atom. stackexchange.comyoutube.com

Nucleophilic Reactions: In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present. quimicaorganica.org Nucleophilic attack is strongly favored at the 2- and 4-positions. quimicaorganica.orgquora.com The reason for this regioselectivity is the stabilization of the negatively charged Meisenheimer-type intermediate; attack at the ortho or para positions allows the negative charge to be delocalized onto the electronegative nitrogen atom, which is not possible for attack at the meta position. quora.com

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. youtube.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. masterorganicchemistry.com The aza-Diels-Alder reaction is a variant where a nitrogen atom replaces a carbon in either the diene or dienophile component. wikipedia.org

The pyridine ring in 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine can theoretically function as a 1-azadiene component in such cycloadditions. Due to the electron-deficient character of the pyridine ring, it is expected to participate in inverse-electron-demand aza-Diels-Alder reactions. scite.ai In this type of reaction, the electron-poor azadiene (pyridine) reacts with an electron-rich dienophile, such as an enamine or a vinyl ether. scite.ai The reaction mechanism is a concerted movement of π-electrons to form a new six-membered ring containing two new sigma bonds. youtube.com While specific examples involving 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine are not detailed in the literature, the inherent structure of the pyridine moiety makes it a potential substrate for such pericyclic transformations, offering a pathway to complex, fused heterocyclic systems.

Photochemical and Thermal Rearrangements of Pyridine Scaffolds

The pyridine moiety, while aromatic, can participate in a range of photochemical and thermal rearrangement reactions. These transformations are often initiated by the absorption of energy, leading to the formation of high-energy intermediates that can rearrange to various isomers or undergo fragmentation.

Photochemical Rearrangements:

Upon UV irradiation, pyridine and its derivatives can undergo a variety of rearrangements, although specific studies on 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine are not extensively documented in the literature. However, drawing parallels from the known photochemistry of pyridine, several potential pathways can be considered. One of the classic photochemical reactions of pyridines is the rearrangement to "Dewar pyridines" (bicyclo[2.2.0]aza-2,5-dienes) and azaprismanes. These valence isomers are highly strained and can revert to the aromatic pyridine structure, often with the expulsion of substituents or through isomerization to other heterocyclic systems.

Furthermore, recent studies have highlighted methods for the regioselective C3-amination of pyridines through a photochemical process involving Zincke imine intermediates. nku.edu This type of dearomatization-rearomatization sequence underscores the potential for photochemical modification of the pyridine ring within the target molecule, although the presence of the enediyne functionality would likely influence the reaction pathways significantly.

Thermal Rearrangements:

The most significant thermal rearrangement for enediyne compounds, including 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine, is the Bergman cyclization. wikipedia.orgorganic-chemistry.org This reaction involves the thermal or photochemical cycloaromatization of the enediyne core to produce a highly reactive p-benzyne biradical. wikipedia.orgorganic-chemistry.org This biradical can then abstract hydrogen atoms from a suitable donor, leading to the formation of a new aromatic ring. wikipedia.org

The activation energy for the Bergman cyclization is highly dependent on the structure of the enediyne. For acyclic enediynes, this process typically requires high temperatures (above 200 °C). wikipedia.org However, incorporating the enediyne into a cyclic system, as seen in some natural products like calicheamicin, can significantly lower the activation barrier due to increased ring strain. wikipedia.org

Studies on acyclic heteroarene-fused enediynes have provided valuable insights into the influence of the heterocyclic ring on the Bergman cyclization. For instance, the activation energies for the cyclization of various diethynylheteroarenes have been determined, demonstrating that heteroarenes can activate the Bergman cyclization. nku.edu While specific kinetic data for 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine is not available, the data for a related pyridine enediyne provides a useful reference. It is important to note that the cyclization of a pyridine enediyne in one study led to the formation of dark, insoluble materials, suggesting complex subsequent reactions. nku.edu

| Heteroarene-Fused Enediyne | Activation Energy (Ea) for Bergman Cyclization (kcal/mol) | Reference |

|---|---|---|

| o-Diethynylbenzene | 25.1 | nku.edu |

| Pyridine Enediyne Analogue | 21.5 | nku.edu |

| Pyrimidine Enediyne Analogue | 16.1 | nku.edu |

| Quinoxaline Enediyne Analogue | 33.6 | nku.edu |

Interplay of Functionalities: Pyridine-Enediyne Synergistic Reactivity

The reactivity of 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine is not merely the sum of its parts but is defined by the synergistic interplay between the electron-withdrawing pyridine ring and the electron-rich enediyne system. The pyridine ring, being an electron-deficient heterocycle, influences the electronic properties of the attached enediyne moiety, and vice versa.

Conversely, the enediyne functionality can influence the reactivity of the pyridine ring. The π-system of the enediyne can conjugate with the pyridine ring, affecting its electron density distribution and susceptibility to nucleophilic or electrophilic attack.

The nitrogen atom of the pyridine ring also introduces a site for potential protonation or coordination to Lewis acids. Such interactions can modulate the electronic properties of the entire molecule. For example, protonation of the pyridine nitrogen would further enhance its electron-withdrawing character, which could, in turn, affect the reactivity of the enediyne system. This dependence of reactivity on pH has been observed in other pyridine-based enediyne systems. wikipedia.org

The diradical generated from the Bergman cyclization of 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine would be a highly reactive intermediate. Its subsequent reactions would be influenced by the presence of the pyridine ring. The biradical could potentially interact with the pyridine nitrogen or abstract a hydrogen atom from the decene chain in an intramolecular fashion, leading to complex rearranged products. Furthermore, under appropriate conditions, this diradical could initiate polymerization reactions. nih.gov

Advanced Characterization and Spectroscopic Analysis Techniques

Structural Elucidation via Advanced Spectroscopic Methods

Spectroscopic techniques are fundamental to determining the precise atomic and molecular structure of a compound. Each method provides unique insights into different aspects of the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (e.g., ¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio). For 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine, key signals would include characteristic doublets for the protons on the pyridine (B92270) ring, typically in the aromatic region (δ 7.0-8.5 ppm). The vinyl protons of the ene-diyne system would appear as multiplets in the olefinic region (δ 5.5-6.5 ppm), with coupling constants indicating their stereochemistry (cis or trans). The aliphatic protons of the butyl group at the end of the chain would produce signals in the upfield region (δ 0.9-2.5 ppm).

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the pyridine ring would resonate in the downfield region (δ 120-150 ppm). The sp-hybridized carbons of the two alkyne groups would be found in the δ 70-90 ppm range, while the sp²-hybridized carbons of the double bond would appear further downfield (δ 110-140 ppm). The aliphatic carbons of the butyl group would be observed in the upfield region (δ 10-40 ppm).

Hypothetical ¹H and ¹³C NMR Data Table: (Note: This table is illustrative and not based on experimental data.)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine (α-H) | ~8.5 (d) | ~150 |

| Pyridine (β-H) | ~7.3 (d) | ~124 |

| Vinyl H | ~6.0-6.2 (m) | ~115-135 |

| Alkyne C | - | ~75-85 |

| Butyl CH₂ | ~1.4-2.4 (m) | ~14-35 |

| Butyl CH₃ | ~0.9 (t) | ~14 |

Infrared (IR) Spectroscopy for Functional Group Identification and Bonding Modes

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine, the IR spectrum would be expected to show:

C-H stretching (aromatic): Above 3000 cm⁻¹

C-H stretching (aliphatic): Just below 3000 cm⁻¹

C≡C stretching (alkyne): A sharp, weak to medium band around 2100-2260 cm⁻¹. The presence of two distinct alkyne groups might lead to multiple peaks in this region.

C=C stretching (alkene and aromatic): Bands in the 1450-1650 cm⁻¹ region.

C-N stretching (pyridine): In the fingerprint region, typically between 1000-1300 cm⁻¹.

Expected IR Absorption Bands: (Note: This table is illustrative and not based on experimental data.)

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H | 3010-3100 |

| Alkyne C≡C | 2100-2260 |

| Alkene C=C | 1600-1680 |

| Aromatic C=C, C=N | 1400-1600 |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extensive π-system of the enediyne moiety conjugated with the pyridine ring would be expected to result in strong absorption in the UV-Vis region. The spectrum would likely display multiple absorption maxima (λ_max) corresponding to π → π* transitions. The position of these maxima would be indicative of the extent of conjugation in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS is crucial for determining the exact molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, it allows for the unambiguous determination of the elemental composition. For C₁₅H₁₄N (the molecular formula of 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine), HRMS would confirm the exact mass and help to distinguish it from other isomers. Analysis of the fragmentation pattern could also provide further structural information.

Solid-State and Crystallographic Analysis

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information.

X-ray Diffraction (XRD) for Three-Dimensional Molecular Geometry

Single-crystal X-ray diffraction analysis would provide a precise three-dimensional model of the molecule. This technique would definitively determine:

Bond lengths and angles: Confirming the geometry of the pyridine ring, the double and triple bonds, and the aliphatic chain.

Conformation: Revealing the spatial arrangement of the entire molecule.

Intermolecular interactions: Showing how the molecules pack in the crystal lattice, including any potential π-stacking interactions involving the pyridine rings.

Hypothetical Crystallographic Data Table: (Note: This table is illustrative and not based on experimental data.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| β (°) | [Value] |

| Volume (ų) | [Value] |

| Z | 4 |

Single Crystal X-ray Analysis for Intermolecular Interactions

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is instrumental in elucidating the molecular structure of a compound and understanding the nature and geometry of intermolecular interactions that govern the crystal packing. For a molecule such as 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine, this analysis would reveal how the individual molecules arrange themselves in the solid state, offering insights into the forces that stabilize the crystal lattice.

The crystal structure is determined by analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam. The resulting data allows for the calculation of the unit cell dimensions, the space group, and the precise coordinates of each atom. From this information, intramolecular bond lengths and angles can be determined, confirming the molecular connectivity. More pertinent to crystal engineering and materials science, the analysis reveals the intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces.

While specific experimental data for 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine is not available in the reviewed literature, a representative set of crystallographic data for a similar organic molecule containing a pyridine moiety is presented in Table 1 to illustrate the type of information obtained from a single-crystal X-ray analysis.

Table 1: Representative Crystallographic Data This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Empirical formula | C15H13N |

| Formula weight | 207.27 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/n |

| Unit cell dimensions | a = 10.31(6) Å, α = 90° b = 5.53(3) Å, β = 97.34(1)° c = 29.20(2) Å, γ = 90° |

| Volume | 1653.2(4) Å3 |

| Z | 4 |

| Density (calculated) | 1.25 g/cm3 |

The analysis of intermolecular interactions is crucial for understanding the supramolecular architecture. These non-covalent interactions dictate the physical properties of the material, such as melting point and solubility. For a molecule with the structural features of 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine, one would anticipate a variety of interactions. The distances and angles of these interactions can be precisely measured from the crystal structure data. Table 2 provides a hypothetical summary of potential intermolecular contacts that could be observed.

Table 2: Analysis of Potential Intermolecular Interactions This table presents hypothetical data for illustrative purposes.

| Interaction Type | Atoms Involved | Distance (Å) | Angle (°) |

|---|---|---|---|

| C–H···N Hydrogen Bond | C(aromatic)–H···N(pyridine) | 2.65 | 155 |

| π-π Stacking | Pyridine ring centroid to centroid | 3.75 | - |

| C–H···π Interaction | C(alkyne)–H···Pyridine ring | 2.80 | 140 |

Theoretical and Computational Chemistry of 4 Dec 3 Ene 1,5 Diyn 1 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine. These methods solve the electronic Schrödinger equation to yield information about electron densities, molecular orbital energies, and other key properties of the system. youtube.com

Density Functional Theory (DFT) has become a primary tool for investigating enediyne systems due to its favorable balance of computational cost and accuracy. digitellinc.com DFT methods are used to characterize the cycloaromatization pathways of enediynes, calculating activation barriers, reaction energies, and the adiabatic gaps between singlet and triplet states. digitellinc.com Functionals such as B3LYP, BPW91, wB97X-D, and M08-HX have been employed to study these systems. digitellinc.comacs.org For pyridine (B92270) and its derivatives, DFT calculations with hybrid functionals like B3LYP are effective for determining quantities such as vertical electron affinities and describing potential energy curves for dissociation reactions. mostwiedzy.pl

The choice of basis set is crucial, with Pople-style basis sets like 6-31G(d,p) or 6-311G** often providing reliable results for geometries and energies when studying enediyne cyclization. acs.orgnih.gov The inclusion of diffuse functions, as in the 6-31+G* basis set, is important for accurately describing anionic species or systems where electrons are not tightly bound. mostwiedzy.pl DFT calculations are instrumental in determining the geometric parameters of the enediyne core, which are known to correlate with reactivity. nih.gov

| Method | Description | Typical Application |

|---|---|---|

| B3LYP | Becke, 3-parameter, Lee-Yang-Parr hybrid functional. Widely used for its general reliability. | Geometry optimizations, frequency calculations, reaction barrier heights. utexas.edu |

| BPW91 | Becke-Perdew-Wang 1991 gradient-corrected functional. Has shown good agreement with high-level ab initio results for enediynes. acs.org | Calculating reaction barriers and thermodynamics of Bergman cyclization. acs.org |

| wB97X-D / M08-HX | Modern, range-separated or high-Hartree-Fock-exchange functionals. | Investigating larger enediyne systems and improving accuracy for activation barriers. digitellinc.com |

| 6-31G(d,p) / 6-311G** | Pople-style split-valence basis sets with polarization functions. | Standard choice for geometry and energy calculations in enediyne systems. acs.orgnih.gov |

While DFT is a workhorse, ab initio methods, which are based solely on quantum mechanical principles without experimental parameterization, are employed for higher accuracy. utexas.edu These methods include Hartree-Fock and post-Hartree-Fock calculations like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory. mostwiedzy.plnih.govscispace.com

Coupled-cluster methods, particularly CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are considered the "gold standard" in computational chemistry for providing highly accurate energies. nih.govsmu.edu For the parent (Z)-hex-3-ene-1,5-diyne, CCSD(T) calculations have been used to determine the energetics of the Bergman cyclization, yielding a reaction enthalpy (ΔH(298)) of 8.0 kcal/mol and an activation enthalpy (ΔH‡(298)) of 28.5 kcal/mol. smu.edu Such high-level calculations are vital for benchmarking the accuracy of more cost-effective DFT functionals and for studying systems where electron correlation effects are particularly complex, such as the diradical species formed during enediyne reactions. nih.govnih.gov

Reaction Pathway Modeling and Transition State Analysis

Understanding the transformation of 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine into its reactive diradical form requires detailed modeling of the reaction pathway and characterization of the associated transition states.

The primary reaction of interest for enediynes is the Bergman cyclization, which transforms the enediyne core into a highly reactive 1,4-didehydrobenzene (p-benzyne) diradical. digitellinc.comorganic-chemistry.org The activation energy for this reaction is a critical determinant of the compound's stability and potential biological activity. nih.gov Computational studies have established correlations between the geometric structure of the enediyne and its cyclization barrier.

Two key models are often used to predict reactivity:

The 'cd-distance' Model : Proposed by Nicolaou, this model correlates the distance between the two reacting acetylenic carbons (the 'cd-distance') with the propensity to cyclize. Distances below 3.20 Å are associated with spontaneous cyclization, while those above 3.31 Å correspond to stable compounds at ambient temperatures. nih.gov

The Angle Distortion Model : This alternative model posits that greater bending of the interior angles at the proximal alkyne carbons leads to a lower activation barrier. nih.govrsc.org The transition state of the endothermic Bergman cyclization resembles the product, where the alkyne carbons have rehybridized from sp to sp2. rsc.org Therefore, a ground-state geometry that is already distorted toward the trigonal geometry of the product will have a lower activation energy. nih.gov Studies suggest that enediynes with average interior proximal angles less than 166° tend to undergo cyclization under ambient conditions. nih.govrsc.org

DFT calculations are routinely used to locate the transition state structures and compute the activation barriers for these cyclizations. acs.orgresearchgate.net For various cyclic enediynes, calculated zero-point energy-corrected reaction barriers range from approximately 12 to 32 kcal/mol, demonstrating a strong dependence on ring size and strain. acs.org

| Parameter | Threshold for High Reactivity | Principle | Reference |

|---|---|---|---|

| cd-Distance | < 3.20 Å | A shorter distance between the reacting carbons lowers the barrier to bond formation. | nih.gov |

| Average Interior Proximal Angle | < 166° | Increased bending from the ideal 180° sp-hybridized angle mimics the sp2 geometry of the transition state, thus lowering the activation energy. | nih.govrsc.org |

The pyridine ring in 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine introduces additional avenues of reactivity that can be explored computationally. The nitrogen atom and the aromatic ring can participate in various reactions, including nucleophilic substitution and reactions with radicals. researchgate.netchemrxiv.org

Computational studies on the reaction of pyridine with radicals, such as the excited nitrogen atom N(2D), have unveiled complex reaction mechanisms. chemrxiv.orgnih.gov These studies show that the reaction can proceed via barrierless addition to the ring, leading to the formation of bridged intermediates, followed by nitrogen atom "sliding" into the ring to form 7-membered structures. chemrxiv.orgnih.gov These intermediates can then evolve through ring-contraction or H-displacement mechanisms. nih.gov Similarly, computational modeling can be used to investigate nucleophilic aromatic substitution on the pyridine ring. The regiochemistry of attack (typically at the C2 or C4 positions) can be rationalized by analyzing the stability of the intermediates formed. youtube.com Mechanistic studies often involve mapping the potential energy surface (PES) to identify all relevant intermediates and transition states, thereby providing a complete picture of the reaction landscape. chemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the dec-ene-diyne chain in 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine allows it to adopt numerous conformations, which can significantly influence its properties and reactivity. Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring this conformational space. mdpi.com

Conformational analysis involves identifying low-energy structures by systematically rotating the molecule around its single bonds. For substituted cyclic systems like cyclohexanes, it is well-established that substituents prefer equatorial positions to minimize steric strain. libretexts.org While the target molecule is acyclic, similar principles of minimizing steric hindrance and optimizing torsional angles apply. Quantum chemical calculations can be used to determine the relative energies of these different conformers.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. mdpi.com In an MD simulation, the molecule, often immersed in a solvent like water, is treated using a classical mechanical model with a "force field" that describes the potential energy of the system. mdpi.com By solving Newton's equations of motion, a trajectory is generated that shows how the positions and velocities of all atoms evolve. MD simulations on pyridine-containing compounds have been used to explore ligand-binding conformations and interactions with biological membranes. nih.gov These simulations, which can span from nanoseconds to microseconds, reveal how the molecule explores different conformational states, its flexibility, and its interactions with its environment, providing insights that are inaccessible from static, single-structure calculations. nih.govnih.gov

| Parameter | Description | Common Choices/Examples |

|---|---|---|

| Force Field | A set of parameters and equations used to calculate the potential energy of the system. | GROMOS, OPLS, AMBER, CHARMM |

| Solvent Model | Representation of the solvent molecules (e.g., water). | Explicit (e.g., TIP3P, SPC/E) or Implicit (Continuum models) |

| Equilibration | A phase of the simulation to allow the system to relax to a stable temperature and pressure. | Typically involves initial energy minimization followed by short simulations with restraints. |

| Production Run | The main part of the simulation from which data is collected for analysis. | Can range from nanoseconds (ns) to microseconds (µs). mdpi.comnih.gov |

| Ensemble | The statistical mechanical ensemble (e.g., constant temperature and pressure). | NPT (isothermal-isobaric) is common for simulating realistic conditions. |

Prediction of Spectroscopic Properties from First Principles

No published data is currently available for the first-principles prediction of spectroscopic properties for 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine.

Electrostatic Potential Analysis for Reactivity Prediction

No published data is currently available on the electrostatic potential analysis for reactivity prediction of 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine.

Supramolecular Chemistry and Self Assembly of 4 Dec 3 Ene 1,5 Diyn 1 Yl Pyridine Derivatives

Design Principles for Supramolecular Architectures

The rational design of supramolecular architectures relies on the predictable and directional nature of intermolecular interactions, which are encoded in the structure of the constituent molecules. For derivatives of 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine, several key design principles guide the formation of higher-order structures.

Directional Coordination: The pyridine (B92270) nitrogen atom possesses a lone pair of electrons, making it an excellent Lewis base. This allows it to act as a monodentate ligand, coordinating predictably to a single metal ion. This directional bonding is a fundamental tool for constructing complex architectures such as metal-organic frameworks (MOFs) and coordination polymers (CPs). acs.orgnih.gov

Linear Rigidity: The conjugated enediyne core (–C≡C–CH=CH–C≡C–) provides a rigid and linear scaffold. This structural rigidity is crucial for creating materials with well-defined pores and channels, as it prevents the collapse of the framework and ensures the formation of predictable, extended networks. acs.org The length of this spacer element directly influences the dimensions of the resulting supramolecular assembly. nih.gov

Hierarchical Assembly: The molecule's structure allows for a hierarchical approach to assembly. Primary interactions, such as strong metal-ligand bonds, can form robust networks. rsc.orgrsc.org Secondary, weaker interactions, like hydrogen bonding and π-π stacking, can then direct the arrangement of these networks relative to one another, influencing the final three-dimensional packing and material properties. acs.org

By modulating the metal centers, reaction conditions, and ancillary ligands, these principles allow chemists to program the assembly of 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine derivatives into specific one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) topologies with tailored properties. nih.govmdpi.com

Role of Non-Covalent Interactions: Hydrogen Bonding, π-π Stacking, Van der Waals Forces

The stability and structure of assemblies derived from 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine are governed by a symphony of non-covalent interactions. wikipedia.org While metal coordination provides the primary scaffolding for CPs and MOFs, these weaker forces are critical in directing the self-assembly of metal-free systems and reinforcing the structures of metal-containing ones.

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor. It can form directional C–H···N or O–H···N bonds with solvent molecules, ancillary ligands, or other molecules possessing hydrogen bond donors. nih.govnih.gov These interactions are highly directional and play a significant role in establishing the connectivity and dimensionality of the supramolecular network. rsc.org

π-π Stacking: The electron-rich surfaces of the aromatic pyridine ring and the conjugated enediyne system facilitate π-π stacking interactions. rsc.orglibretexts.org These forces cause the planar moieties of adjacent molecules to stack on top of each other, typically in a parallel-displaced or sandwich arrangement to minimize electrostatic repulsion. libretexts.orgresearchgate.net Such interactions are fundamental to the crystal engineering of aromatic compounds and contribute significantly to the thermodynamic stability of the resulting assemblies. nih.govresearchgate.net

Van der Waals Forces: The nonpolar dec-3-ene portion of the molecule engages in weaker, non-directional van der Waals interactions. Although individually weak, the cumulative effect of these forces is substantial, particularly in dictating the close packing of molecules in the solid state and influencing the solubility and processing of the resulting materials.

The interplay of these forces is complex; for instance, hydrogen bonding can influence the electronic properties of the pyridine ring, which in turn can modulate the strength of π-π stacking interactions. rsc.org

Table 1: Key Non-Covalent Interactions and Their Characteristics

| Interaction Type | Interacting Moiety | Typical Energy (kJ/mol) | Directionality | Primary Role in Assembly |

| Hydrogen Bonding | Pyridine Nitrogen | 15 - 40 | High | Directing intermolecular connectivity |

| π-π Stacking | Pyridine Ring, Enediyne Core | 5 - 50 | Moderate | Crystal packing and stabilization |

| Van der Waals Forces | Dec-3-ene Chain | 1 - 10 | Low | Space-filling and close packing |

Note: Energy values are illustrative and depend on the specific chemical environment.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with the Compound

The ability of the pyridine moiety to act as a ligand for metal ions makes 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine an ideal organic linker for the synthesis of coordination polymers and MOFs. acs.orgmdpi.com In this context, the molecule bridges metal centers (nodes) to generate extended, often porous, crystalline networks.

The synthesis typically involves the reaction of the pyridine-based ligand with a metal salt (e.g., salts of Cu(II), Zn(II), Fe(II)) under solvothermal conditions. nih.govrsc.org The specific structure of the resulting framework is highly dependent on the coordination geometry of the metal ion, the stoichiometry of the reactants, and the solvent used. For example, metal ions with an octahedral coordination preference might connect six linkers to form a 3D porous network, while square planar ions could yield 2D layered structures. researchgate.net

The combination of the directional pyridine coordination site and the rigid, linear enediyne spacer allows for the construction of frameworks with predictable dimensionality and pore sizes. nih.gov The extended conjugation of the linker can also impart interesting photoluminescent or electronic properties to the resulting materials. nih.govmdpi.com

Table 2: Hypothetical MOFs from 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine

| Metal Ion Node | Coordination Geometry | Potential Framework Dimensionality | Potential Pore Size (Å) | Potential Application |

| Zn(II) | Tetrahedral | 3D Interpenetrated | 5 - 10 | Gas Storage |

| Cu(II) | Square Planar / Octahedral | 2D Layered or 3D | 8 - 15 | Heterogeneous Catalysis |

| Fe(II) | Octahedral | 3D Porous | 10 - 20 | Sensing, Catalysis rsc.orgrsc.org |

Note: This table presents illustrative examples based on known coordination chemistry of pyridyl ligands.

Self-Assembly Processes and Molecular Recognition Phenomena

Self-assembly is the process by which molecules spontaneously organize into ordered structures, driven by the minimization of free energy through non-covalent interactions. wikipedia.orglongdom.org For 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine, this process is governed by the combined effects of hydrogen bonding, π-π stacking, and van der Waals forces, leading to the formation of well-defined supramolecular architectures without the need for metal ions.

This capacity for self-organization can be harnessed to create structures capable of molecular recognition, a process fundamental to biology and host-guest chemistry. longdom.orgnih.gov The assemblies formed from this compound, particularly porous MOFs, can act as "hosts" that selectively bind smaller "guest" molecules within their cavities. libretexts.orgnih.gov This recognition is highly specific and depends on a close match between the size, shape, and chemical properties of the guest and the host's binding pocket. longdom.org For example, the aromatic interior of a pore could selectively bind other aromatic molecules via π-π stacking, while the size of the pore would exclude molecules that are too large or too small. This principle is central to applications in chemical sensing, separations, and purification.

Supramolecular Catalysis Utilizing the Compound

Supramolecular assemblies, especially MOFs, can serve as powerful platforms for catalysis. beilstein-journals.orgbeilstein-journals.org Architectures built from 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine could function as catalysts in several ways:

Active Metal Sites: The metal nodes within a MOF are often coordinatively unsaturated or can have labile ligands. These sites can function as Lewis acids or redox centers, directly catalyzing organic transformations. rsc.orgrsc.org

Reactant Encapsulation: The well-defined pores of a MOF can encapsulate reactant molecules, increasing their effective concentration and pre-organizing them for a reaction, similar to the active site of an enzyme. beilstein-journals.org This confinement can lead to enhanced reaction rates and unique selectivity that is not observed in solution-phase catalysis.

Ligand-Mediated Catalysis: The organic linker itself can be designed to participate in the catalytic cycle. For instance, the alkyne moieties within the linker could potentially interact with substrates or transition states. Research has shown that MOFs constructed from pyridyl ligands can be effective precatalysts for reactions involving alkynes, such as hydroboration. rsc.orgrsc.org This suggests a direct and relevant potential application for frameworks derived from 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine.

By integrating catalytically active sites within a robust, porous, and recyclable supramolecular framework, it is possible to design next-generation catalysts with superior performance and stability. beilstein-journals.org

Q & A

Q. What are the recommended synthetic routes for 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine, and how can reaction yields be optimized?

Methodological Answer: The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing pyridine derivatives with conjugated alkyne or aryl groups. For analogous compounds like 4-(anthracen-9-yl)pyridine, the protocol involves:

- Catalyst system : Tetrakis(triphenylphosphine)palladium (0.1 mmol) under nitrogen atmosphere .

- Reagents : Equimolar ratios of halide (e.g., 9-bromoanthracene) and boronic acid (e.g., pyridin-4-ylboronic acid) in a toluene/water biphasic solvent system with aqueous K₂CO₃ (22 wt%) .

- Conditions : Reflux for 12 hours, followed by purification via column chromatography (petroleum ether/ethyl acetate, 3:1 v/v) to achieve ~69% yield .

To optimize yields for 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine, ensure precise stoichiometry, inert reaction conditions, and controlled temperature. Catalyst loading and solvent polarity adjustments may improve efficiency.

Q. How can the crystal structure and intermolecular interactions of this compound be characterized?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

- Crystallization : Use slow solvent evaporation (e.g., ethanol/water mixtures) to obtain high-quality crystals .

- Analysis : Identify intermolecular interactions such as C–H···π (distance: ~2.74 Å) and π–π stacking (distance: ~3.61 Å) to understand supramolecular assembly .

- Symmetry considerations : Note space group (e.g., monoclinic C2/c) and asymmetric unit parameters to resolve molecular packing .

Advanced Research Questions

Q. How can thermal stability and ligand-binding behavior be analyzed for this compound in coordination polymers?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical:

- TGA : Monitor mass loss during pyridine ligand dissociation. For Fe(Pyridine)₂[Ni(CN)₄], ligand loss occurs at 150–250°C, influenced by particle size and gate-opening structural transitions .

- Spin crossover (SCO) analysis : Use SQUID magnetometry to detect magnetic moment changes (e.g., Fe²⁺ transitions between ¹A₁ and ⁵T₂ states) and correlate with DSC endotherms .

- Kinetics : Apply Vyazovkin’s isoconversional method to calculate activation energies (Eₐ) for ligand dissociation, which may follow nucleation-controlled mechanisms .

Q. What computational methods are suitable for predicting electronic properties and reaction pathways?

Methodological Answer: Density functional theory (DFT) is widely used for:

- Electronic structure : Calculate HOMO-LUMO gaps and charge distribution to assess redox activity .

- Reaction pathways : Simulate pyrolysis or cyclocondensation mechanisms (e.g., base-promoted reactions with guanidine hydrochloride) using Gaussian or ORCA software .

- Non-covalent interactions : Utilize Independent Gradient Model (IGM) or Reduced Density Gradient (RDG) analysis to map π–π and C–H···π interactions .

Data Contradictions and Resolution

Q. How can discrepancies in reported synthetic yields for pyridine derivatives be resolved?

Methodological Answer: Variables affecting yields include:

- Catalyst activity : Palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) influence cross-coupling efficiency .

- Purification : Column chromatography solvent ratios (e.g., petroleum ether/ethyl acetate) impact recovery .

- Substituent effects : Electron-withdrawing groups on pyridine may slow coupling kinetics. Optimize via DoE (Design of Experiments) to identify critical factors .

Pharmacological Applications

Q. What strategies are used to evaluate the bioactivity of pyridine derivatives like 4-(Dec-3-ene-1,5-diyn-1-yl)pyridine?

Methodological Answer:

- Antimicrobial assays : Perform MIC (Minimum Inhibitory Concentration) tests against multidrug-resistant S. aureus (MRSA) using broth microdilution .

- Drug-likeness : Assess LogP (octanol-water partition coefficient) and solubility via shake-flask or HPLC methods .

- Enzyme inhibition : Screen against targets like HIV-1 integrase or IKK-β using fluorescence polarization or SPR (Surface Plasmon Resonance) .

Green Chemistry Approaches

Q. How can magnetically recoverable catalysts improve the synthesis of pyridine derivatives?

Methodological Answer:

- Catalyst design : Use Fe₃O₄@SiO₂ nanoparticles functionalized with palladium or copper for Suzuki-Miyaura or Sonogashira reactions .

- Reusability : Test catalyst stability over 5–10 cycles via ICP-OES to monitor metal leaching .

- Solvent systems : Replace toluene with cyclopentyl methyl ether (CPME) or ethanol/water mixtures to enhance sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.